molecular formula C26H27N3O4 B11295321 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11295321
M. Wt: 445.5 g/mol
InChI Key: URBVIUXMNISQPC-UHFFFAOYSA-N
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Description

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, including a pyridin-2-ylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone ring system.

    Introduction of the pyridin-2-ylpiperazin-1-yl group: This step involves the coupling of the furochromenone core with a pyridin-2-ylpiperazine derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may be developed to ensure the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing ketones to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield alcohols or other reduced products.

Scientific Research Applications

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
  • 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-
  • 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Uniqueness

This compound is unique due to its specific structure and the presence of the pyridin-2-ylpiperazin-1-yl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C26H27N3O4/c1-16-18(3)32-22-15-23-21(14-20(16)22)17(2)19(26(31)33-23)7-8-25(30)29-12-10-28(11-13-29)24-6-4-5-9-27-24/h4-6,9,14-15H,7-8,10-13H2,1-3H3

InChI Key

URBVIUXMNISQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=N5)C)C

Origin of Product

United States

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